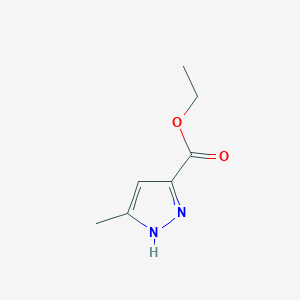

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXQJAHRCGJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193259 | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-57-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4027-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4027-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55U2A7EN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 5 Methyl 1h Pyrazole 3 Carboxylate and Its Derivatives

Classical Multi-Step Organic Synthesis Approaches

Traditional synthetic routes to Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives are well-established, primarily relying on cyclocondensation and esterification reactions. These methods form the bedrock of pyrazole (B372694) chemistry.

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. beilstein-journals.orgnih.gov This method, often referred to as the Knorr pyrazole synthesis, is a robust and widely used strategy for constructing the pyrazole core. beilstein-journals.orgnih.gov

In a typical synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a β-ketoester such as ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) serves as the 1,3-dicarbonyl precursor. chemicalbook.com The reaction involves the nucleophilic attack of hydrazine hydrate on the two carbonyl groups of the β-ketoester. The initial reaction at 0°C, followed by stirring at room temperature, leads to an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. chemicalbook.com This one-pot cyclocondensation efficiently yields the target molecule. chemicalbook.com The primary approach for obtaining substituted pyrazoles involves this cyclocondensation reaction where hydrazine acts as a bidentate nucleophile. mdpi.com

Table 1: Classical Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via Condensation

| Reactant 1 | Reactant 2 | Solvent/Acid | Temperature | Yield | Source |

|---|

This reaction pathway is highly effective, providing a straightforward route to the pyrazole structure from readily available starting materials.

The ethyl carboxylate group in the target molecule is typically introduced by using a starting material that already contains the ester functionality. For instance, the use of ethyl 2,4-dioxovalerate ensures that the ethyl ester group is incorporated into the final pyrazole structure from the outset. chemicalbook.com

An alternative, though less direct, multi-step approach involves first synthesizing the pyrazole ring with a group that can be later converted to a carboxylic acid. For example, a methyl group on the pyrazole ring can be oxidized to a carboxylic acid. chemicalbook.com This pyrazole carboxylic acid can then be subjected to a standard esterification reaction (e.g., Fischer esterification with ethanol and a catalytic amount of acid) to yield the desired ethyl ester. Another method involves the hydrolysis of an existing ester to the corresponding carboxylic acid, which can then be re-esterified if needed. chemicalbook.comgoogle.com Synthesis can also proceed from a pyrazole-3-carboxylic acid derivative, which is converted from its ester form. google.com The reaction of a pyrazole carboxylic acid with alcohols using the Schotten-Baumann method can also produce the corresponding esters. dergipark.org.tr

Green Chemistry Principles in Synthetic Strategies

In recent years, the synthesis of pyrazole derivatives has increasingly incorporated the principles of green chemistry, focusing on reducing environmental impact by using safer reagents and designing more efficient reactions. nih.govresearchgate.netresearchgate.net

A key aspect of green chemistry is the replacement of hazardous reagents with environmentally benign alternatives. researchgate.net In the synthesis of pyrazole derivatives, highly toxic and carcinogenic alkylating agents like dimethyl sulfate (B86663) are often used for N-alkylation. A greener alternative is dimethyl carbonate (DMC), which is non-toxic and biodegradable. kthmcollege.ac.ingoogle.com

For example, in the synthesis of a derivative, 1-methyl-3-ethyl-5-pyrazole carboxylate, dimethyl carbonate is used as a green methylating agent to replace the highly toxic dimethyl sulfate. google.comgoogle.com The reaction, carried out in dimethylformamide with NaH, proceeds efficiently at elevated temperatures, achieving high yields and significantly improving the safety profile of the synthesis. google.com This substitution eliminates the environmental pollution and safety hazards associated with toxic materials. google.com

Table 2: Yield of Methylation Reaction Using Dimethyl Carbonate

| Molar Ratio (DMC : Pyrazole Ester) | Yield | Source |

|---|---|---|

| 5:1 | 86.8% | google.com |

| 7:1 | 90.1% | google.com |

Atom economy is a central principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nih.govresearchgate.net Synthetic strategies with high atom economy are preferred as they generate less waste. nih.govresearchgate.net

For pyrazole synthesis, methods like [3+2] cycloaddition reactions are noted for their high atom and step economy. researchgate.netorganic-chemistry.org In these reactions, two molecules come together to form a five-membered ring with all atoms from the reactants being incorporated into the product, leading to 100% theoretical atom economy. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is one such example that offers high regioselectivity and efficiency. researchgate.net Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are also inherently atom-economical and are increasingly used for synthesizing complex pyrazole derivatives. beilstein-journals.orgnih.govnih.gov

Novel Synthetic Protocols and Yield Optimization

Modern organic synthesis focuses on developing novel protocols that are not only efficient but also high-yielding and operationally simple. researchgate.net Research into the synthesis of pyrazoles has led to several innovative methods that optimize reaction conditions and product yields.

One-pot, multicomponent procedures represent a significant advancement, allowing for the synthesis of complex molecules from simple precursors in a single reaction vessel. mdpi.com This approach improves efficiency and often leads to higher yields by minimizing the handling and purification of intermediates. For instance, a one-pot synthesis of pyrazole-3-carboxylates has been described involving the cyclization of hydrazone dianions with diethyl oxalate, affording good yields of the desired products. mdpi.comnih.gov

The use of microwave irradiation and grinding techniques has also emerged as a powerful tool for accelerating reactions and improving yields in pyrazole synthesis. nih.govmdpi.com These methods often reduce reaction times from hours to minutes and can be performed under solvent-free conditions, aligning with green chemistry principles. mdpi.com A comparative study showed a significant increase in yield and a drastic reduction in reaction time for microwave-assisted synthesis compared to conventional heating methods. nih.gov

Table 3: Comparison of Synthetic Techniques for a Pyrazole Derivative

| Technique | Reaction Time | Yield (%) | Source |

|---|---|---|---|

| Conventional Heating | 8-10 hours | 70-80% | nih.gov |

| Microwave Irradiation | 3-5 minutes | 94-97% | nih.gov |

Furthermore, the development of novel catalytic systems, such as nano-ZnO catalysts, has provided highly efficient and environmentally friendly routes to pyrazole derivatives, with reported yields reaching up to 95%. mdpi.com

One-Pot Synthesis Techniques

One-pot syntheses offer an efficient and streamlined approach to Ethyl 5-methyl-1H-pyrazole-3-carboxylate, primarily through the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This method avoids the isolation of intermediate products, thereby saving time and resources. A common precursor is ethyl 2,4-dioxovalerate, which reacts with hydrazine hydrate to yield the target pyrazole. The reaction conditions can be varied to optimize the yield.

For instance, the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate in a mixture of ethanol and acetic acid at 0 °C, followed by stirring at room temperature for 15 hours, affords Ethyl 5-methyl-1H-pyrazole-3-carboxylate in good yield. chemicalbook.com Another procedure involves stirring ethyl 2,4-dioxopentanoate with hydrazine hydrate in ethanol at 0 °C for just one hour, resulting in a high yield of the product. chemicalbook.com

| Reactants | Solvent/Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxovalerate, Hydrazine monohydrate | Ethanol, Acetic acid | 0 °C to room temperature, 15 hours | 74% | chemicalbook.com |

| Ethyl 2,4-dioxopentanoate, Hydrazine hydrate | Ethanol | 0 °C, 1 hour | 97% | chemicalbook.com |

Regioselectivity in Pyrazole Ester Formation

The reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can potentially lead to the formation of two regioisomeric pyrazoles. Controlling the regioselectivity of this reaction is crucial for obtaining the desired product exclusively. Research has demonstrated that the nature of the hydrazine reactant can significantly influence the outcome of the cyclocondensation.

A regiocontrolled methodology has been developed for the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. nih.govacs.org In this approach, the selectivity is dictated by the form of the hydrazine used. When arylhydrazine hydrochlorides are employed, the reaction favors the formation of the 1,3-regioisomer. nih.govacs.org Conversely, using the corresponding free arylhydrazine leads exclusively to the 1,5-regioisomer. nih.govacs.org This control is attributed to the different reaction mechanisms under acidic and neutral/basic conditions. This methodology allows for the selective synthesis of either the 3-carboxyalkyl or the 5-carboxyalkyl pyrazole derivative. nih.gov

Synthesis of Substituted Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives

The core structure of Ethyl 5-methyl-1H-pyrazole-3-carboxylate can be further modified to introduce various substituents at different positions of the pyrazole ring, leading to a diverse range of derivatives with potentially unique properties.

One common approach involves the N-alkylation or N-arylation of the pyrazole ring. For instance, ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates can be synthesized and subsequently used as precursors for more complex structures. researchgate.net These compounds can react with phenylhydrazine to form the corresponding hydrazones, which can then undergo further cyclization reactions. researchgate.net

Substitution at the C4 position of the pyrazole ring is also a viable strategy for derivatization. For example, the Vilsmeier-Haack reagent can be used to introduce a formyl group at the C4 position of ethyl 1-aryl-5-methyl-1H-pyrazole-3-carboxylates. researchgate.net Bromination of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates yields the corresponding 4-(bromoacetyl) derivatives, which are useful intermediates for further functionalization. researchgate.net

Furthermore, the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester has been reported, demonstrating the feasibility of halogenation at the C4 position. google.com This is achieved by reacting 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with hydrochloric acid and hydrogen peroxide. google.com

The synthesis of fused pyrazole systems starting from derivatives of Ethyl 5-methyl-1H-pyrazole-3-carboxylate has also been explored. For example, reactions of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate derivatives with hydrazine can lead to the formation of pyrazolo[3,4-d]pyridazine structures. researchgate.net

| Derivative | Synthetic Precursor(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates, Phenylhydrazine | - | researchgate.net |

| Ethyl 1'-aryl-4-formyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-3'-carboxylates | Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Vilsmeier-Haack reagent | researchgate.net |

| Ethyl 1-aryl-4-(bromoacetyl)-5-methyl-1H-pyrazole-3-carboxylates | Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates | Bromine | researchgate.net |

| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Hydrochloric acid, Hydrogen peroxide | google.com |

| 2-aryl-3,4-dimethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones | Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Cyclization under Fischer reaction conditions | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Detailed ¹H and ¹³C NMR analyses provide definitive evidence for the connectivity and chemical environment of each atom within the Ethyl 5-methyl-1H-pyrazole-3-carboxylate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

The key proton environments and their anticipated chemical shifts are as follows:

NH Proton: A broad singlet corresponding to the pyrazole (B372694) ring NH proton is expected, typically appearing downfield.

CH (pyrazole ring): A singlet for the lone proton on the pyrazole ring.

CH₂ (ethyl group): A quartet resulting from the coupling with the adjacent methyl protons.

CH₃ (ethyl group): A triplet arising from coupling with the neighboring methylene (B1212753) protons.

CH₃ (pyrazole ring): A singlet for the methyl group attached to the pyrazole ring.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| NH (pyrazole) | Downfield (e.g., >10) | Broad Singlet |

| CH (pyrazole) | ~6.0 - 6.5 | Singlet |

| -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet |

| -CH₃ (ring) | ~2.2 - 2.4 | Singlet |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet |

Note: The predicted values are based on the analysis of similar pyrazole structures and may vary slightly in different solvents and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 5-methyl-1H-pyrazole-3-carboxylate gives rise to a distinct signal. Based on data from analogous pyrazole compounds, the following chemical shift assignments can be predicted. nih.gov

The expected signals correspond to:

The carbonyl carbon of the ester group.

The three distinct carbons of the pyrazole ring.

The methylene and methyl carbons of the ethyl group.

The carbon of the methyl group attached to the pyrazole ring.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~160 - 165 |

| C3 (pyrazole) | ~140 - 145 |

| C5 (pyrazole) | ~148 - 152 |

| C4 (pyrazole) | ~105 - 110 |

| -O-CH₂-CH₃ | ~60 - 62 |

| -CH₃ (ring) | ~12 - 15 |

| -O-CH₂-CH₃ | ~14 - 16 |

Note: These are predicted values based on the analysis of structurally related compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and vibrational modes present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate displays characteristic absorption bands that confirm the presence of its key functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov The interpretation of these bands is further supported by studies on similar pyrazole derivatives. nih.gov

Key vibrational frequencies and their assignments include:

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

C-H Stretching: Bands corresponding to the stretching vibrations of the aromatic C-H on the pyrazole ring and the aliphatic C-H bonds of the ethyl and methyl groups are expected in the 3100-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group is expected to show bands in the 1300-1100 cm⁻¹ range.

Interactive Data Table: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H Stretch |

| ~2980 | C-H Stretch (aliphatic) |

| ~1720 | C=O Stretch (ester) |

| ~1570 | C=N Stretch (pyrazole ring) |

| ~1250 | C-O Stretch (ester) |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Raman Spectroscopic Characterization

As of the latest literature review, specific Raman spectroscopic data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate could not be located. While studies on the Raman spectra of pyrazole itself and some of its simple derivatives exist, a detailed analysis for the title compound is not available. nih.gov Such an analysis would be a valuable addition to the comprehensive vibrational understanding of this molecule, particularly for observing non-polar bond vibrations that are weak in the IR spectrum.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is available from the NIST WebBook. nist.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (154.17 g/mol ). The fragmentation pattern would likely involve the following key fragment ions:

Loss of an ethoxy group (-OC₂H₅): This would result in a significant peak at m/z 109, corresponding to the pyrazole-carbonyl cation.

Loss of an ethyl radical (-C₂H₅): This would lead to a peak at m/z 125.

Loss of carbon monoxide (-CO): Fragmentation of the ester group could lead to the loss of CO, resulting in a peak at m/z 126.

Cleavage of the pyrazole ring: Various smaller fragments would arise from the breakdown of the heterocyclic ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 154 | [M]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 109 | [M - OC₂H₅]⁺ |

| 81 | [C₄H₅N₂]⁺ |

Note: The relative intensities of these peaks provide further clues about the stability of the fragment ions and the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an exact determination of the compound's molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. For Ethyl 5-methyl-1H-pyrazole-3-carboxylate, the molecular formula has been confirmed as C₇H₁₀N₂O₂. nist.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule upon impact with high-energy electrons. The mass spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable information about the different structural components of the molecule.

Table 1: Mass Spectrometry Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate

| Technique | Observation | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | nist.gov |

| Molecular Weight | 154.1665 g/mol | nist.gov |

| CAS Registry Number | 4027-57-0 | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive insights into the three-dimensional arrangement of atoms within a crystalline solid, providing precise details on molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction Studies on Molecular Conformation

Single crystal X-ray diffraction studies have been instrumental in determining the precise molecular geometry of pyrazole derivatives. For instance, in a related compound, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the ethoxycarbonyl group is observed to be slightly twisted from the pyrazole ring, adopting a syn-periplanar conformation. researchgate.net Such studies provide bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's steric and electronic properties. This detailed conformational data is vital for predicting how the molecule will interact with other molecules. acs.orgacs.org

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of compounds. For pyrazole derivatives, TGA can reveal the decomposition temperature and the presence of any volatile components. researchgate.netresearchgate.net DSC is used to determine melting points and detect other phase transitions, providing information on the purity and thermal stability of the compound. researchgate.netresearchgate.net The melting point for Ethyl 3-methyl-1H-pyrazole-5-carboxylate is reported to be in the range of 77.0-87.0°C. thermofisher.com

Table 2: Thermal Analysis Data for a Related Pyrazole Compound

| Analysis Technique | Observation | Reference |

| Melting Point | 77.0-87.0°C | thermofisher.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for chemists. They allow for the detailed examination of molecules at the electronic level, providing data that complements and explains experimental findings.

For disubstituted pyrazoles, including Ethyl 5-methyl-1H-pyrazole-3-carboxylate, theoretical calculations have been performed to determine the most stable structures. mdpi.com A study utilizing the M06-2X/6-311++G(d,p) level of theory was conducted to analyze the geometry and stability of its possible tautomers. mdpi.comnih.gov This level of theory is known to be effective for systems involving non-covalent interactions. jchemrev.com The calculations involve full geometry optimization to find the energy minima on the potential energy surface, with frequency analyses performed to confirm that the resulting structure is a true minimum. mdpi.comnih.gov

In a computational study on the related compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, DFT calculations at the PBE/TZ2P level were used for gas-phase geometry optimization. bohrium.com The results of such calculations provide optimized geometric parameters, as illustrated in the table below for the related phenyl-substituted pyrazole (B372694). These values represent the theoretically predicted bond lengths and angles for the molecule in its most stable energetic state.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Calculated at PBE/TZ2P level). This data is for a structurally related compound and serves to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.365 |

| N2-C3 | 1.341 | |

| C3-C4 | 1.411 | |

| C4-C5 | 1.392 | |

| C5-N1 | 1.378 | |

| C4-C6 (C-C ester) | 1.467 | |

| Bond Angle (°) | C5-N1-N2 | 111.4 |

| N1-N2-C3 | 106.1 | |

| N2-C3-C4 | 112.1 | |

| C3-C4-C5 | 104.9 | |

| C4-C5-N1 | 105.5 |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical calculations can generate vibrational (infrared, IR) and electronic (ultraviolet-visible, UV-Vis) spectra that can be compared with experimental data to confirm the structure of a synthesized compound. bohrium.com

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net For a related pyrazole ester, DFT calculations were able to predict the C=O stretching vibration at 1702 cm⁻¹, which showed good agreement with the experimental value. researchgate.net However, discrepancies between calculated and experimental spectra can arise because calculations are often performed on a single molecule in the gas phase, whereas experimental data may be from the solid or liquid state where intermolecular interactions are present. bohrium.comresearchgate.net An experimental gas-phase IR spectrum for Ethyl 5-methyl-1H-pyrazole-3-carboxylate is available from the NIST database, showing characteristic absorption bands that can be assigned to specific molecular vibrations. nist.gov

Theoretical UV-Vis spectra can be calculated using methods like Time-Dependent DFT (TD-DFT) or ZINDO. bohrium.comresearchgate.net These calculations predict the electronic transitions between molecular orbitals. For instance, the UV-Vis spectrum of a related pyrazole ester showed an absorption peak at 266 nm, attributed to n→π* transitions. bohrium.com

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Related Compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This data is for a structurally related compound and serves to illustrate the comparison between experimental and DFT-calculated spectra.

| Assignment | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3118 | 3120 |

| Aliphatic C-H Stretch | 2981 | 2980 |

| C=O Stretch | 1681 | 1702 |

| C=N Stretch | 1550 | 1545 |

| C-O Stretch | 1249 | 1240 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orglibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals. bohrium.comresearchgate.net The analysis of the HOMO and LUMO can also reveal information about charge transfer within the molecule. jchemrev.com

Table 3: Calculated Frontier Molecular Orbital Energies for a Related Compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This data is for a structurally related compound and serves to illustrate the output of FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -1.79 |

| HOMO-LUMO Gap (ΔE) | 4.42 |

Tautomerism Investigations in Pyrazole Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key characteristic of pyrazoles. nih.gov This phenomenon can significantly influence the reactivity and biological activity of these compounds. nih.gov The stability and preference for a particular tautomer depend on factors such as the nature and position of substituents, the solvent, and the physical state (solid vs. solution). mdpi.comnih.govrsc.org

For asymmetrically substituted pyrazoles like Ethyl 5-methyl-1H-pyrazole-3-carboxylate, the proton on the ring nitrogen can reside on either of the two nitrogen atoms. This is known as annular prototropic tautomerism. encyclopedia.pub This results in two possible tautomers: 5-methyl-3-ethoxycarbonyl-1H-pyrazole (Tautomer 3) and 3-methyl-5-ethoxycarbonyl-1H-pyrazole (Tautomer 5).

Investigations using X-ray crystallography have shown that in the solid state, Ethyl 5-methyl-1H-pyrazole-3-carboxylate exists as the T3 tautomer, where the ester group is at position 3 relative to the N-H group. mdpi.com Theoretical calculations (M06-2X/6-311++G(d,p)) corroborate this finding, predicting the T3 form to be more stable. mdpi.comnih.gov The preference for this tautomer is influenced by the electronic properties of the substituents. The methyl group is an electron-donating substituent, and its presence favors the tautomer where the pyrazole N-H group is closer to the electron-donating group, which is the T3 form. mdpi.com In contrast, electron-withdrawing groups like a nitro group tend to favor the T5 tautomer. mdpi.com

In addition to annular tautomerism within the ring, pyrazoles with certain side chains can theoretically exhibit other forms of tautomerism. For 3(5)-aminopyrazoles, the presence of an amino group introduces the possibility of side-chain tautomerism, where a proton could move from the ring nitrogen to the side-chain nitrogen, forming an imino tautomer. encyclopedia.pub

This would result in four potential structures: two annular tautomers of the amino form and two corresponding imino forms. encyclopedia.pub However, both experimental and theoretical studies indicate that the imino forms are not significantly populated. encyclopedia.pub For 3(5)-aminopyrazoles, the dominant equilibrium is the annular prototropic tautomerism between the two amino-pyrazole structures, not the formation of side-chain imino tautomers. encyclopedia.pub

Computational Modeling of Tautomeric Equilibria

The annular tautomerism of pyrazole derivatives, including those with ester functionalities like Ethyl 5-methyl-1H-pyrazole-3-carboxylate, is a subject of significant interest in computational chemistry. Theoretical calculations, particularly using Density Functional Theory (DFT) methods, have been employed to investigate the relative stabilities of the possible tautomeric forms.

For 3(5)-disubstituted-1H-pyrazoles, the position of the hydrogen atom on the pyrazole ring can lead to two different tautomers. In the case of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, these would be the 3-carboxylate and the 5-carboxylate forms. Computational studies on analogous pyrazoles with ester and methyl groups have shown that the preferred tautomer is influenced by the electronic nature of the substituents. mdpi.com The general principle that has emerged from these theoretical analyses is that the tautomer with the nitrogen atom's lone electron pair closer to the more electron-withdrawing substituent is generally favored. mdpi.com

In the context of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, the ethyl carboxylate group is more electron-withdrawing than the methyl group. Therefore, computational models would predict that the tautomer where the pyrazole nitrogen with a lone pair is adjacent to the ethyl carboxylate group at position 3 is the more stable form. This is consistent with findings from studies on similar pyrazoles, where the presence of an ester group at one position directs the tautomeric equilibrium. mdpi.com The M06-2X/6-311++G(d,p) level of theory is a common computational method used for such analyses, providing insights into the influence of substituents and the environment on tautomeric preference. mdpi.com

Correlation between Quantum Chemical Calculations and Experimental Observations (e.g., Inhibition Efficiency)

Quantum chemical calculations have proven to be a valuable tool for correlating the molecular properties of pyrazole derivatives with their experimentally observed activities, such as corrosion inhibition. Density Functional Theory (DFT) is frequently used to calculate various molecular parameters that provide insights into the inhibition mechanism.

A study investigating the inhibitive effect of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on the corrosion of steel in a phosphoric acid solution utilized DFT calculations to understand its efficiency. imist.ma The calculated quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ), are correlated with the inhibition efficiency. imist.ma

A higher EHOMO value is associated with a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of a metal, indicating a higher potential for inhibition. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity; a smaller ΔE implies higher reactivity and potentially better inhibition efficiency. The dipole moment (μ) relates to the molecule's polarity and its ability to adsorb onto the metal surface.

The following table presents the calculated quantum chemical parameters for Ethyl 5-methyl-1H-pyrazole-3-carboxylate from a study on its corrosion inhibition properties. imist.ma

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ, Debye) | Inhibition Efficiency (%) |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | -9.045 | -1.725 | 7.32 | 1.838 | 91.3 |

These theoretical parameters are in good agreement with the experimental finding that Ethyl 5-methyl-1H-pyrazole-3-carboxylate acts as an effective corrosion inhibitor. imist.ma The correlation between these calculated values and the observed inhibition efficiency underscores the predictive power of computational chemistry in designing and understanding the performance of such compounds. imist.ma

Chemical Reactivity and Derivatization Studies

Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic system that can undergo various modifications, including substitution, oxidation, and reduction, enabling the introduction of new functional groups and the alteration of the molecule's electronic properties.

The pyrazole ring of ethyl 5-methyl-1H-pyrazole-3-carboxylate is amenable to substitution reactions at both the nitrogen and carbon atoms. The presence of two nitrogen atoms in the ring allows for regioselective alkylation, which is a common strategy for introducing diversity. For instance, N-alkylation with agents like dimethyl sulfate (B86663) or dimethyl carbonate can yield the corresponding 1-methyl-5-methyl-1H-pyrazole-3-carboxylate. google.commdpi.com Similarly, reaction with ethyl iodide can produce ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, and benzylation has also been reported to yield 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid after subsequent hydrolysis. rsc.orgresearchgate.net

Electrophilic substitution reactions can also occur on the carbon atoms of the pyrazole ring. For example, bromination of pyrazole-5(3)-carboxylates has been documented, introducing a bromine atom onto the ring which can then serve as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions. rsc.orgacs.org Furthermore, formylation of the pyrazole nucleus at the 4-position can be achieved through the Vilsmeier-Haack reaction, which involves treating the pyrazole with a mixture of phosphorus oxychloride and dimethylformamide. rsc.org

Table 1: Examples of Substitution Reactions on the Pyrazole Nucleus

| Reaction Type | Reagent(s) | Product | Reference(s) |

| N-Methylation | Dimethyl sulfate or Dimethyl carbonate | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | google.commdpi.com |

| N-Ethylation | Ethyl iodide | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | researchgate.net |

| N-Benzylation | Benzyl halide | 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (after hydrolysis) | rsc.org |

| Bromination | Brominating agent | Bromo-substituted pyrazole carboxylate | rsc.orgacs.org |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | Ethyl 4-formyl-5-methyl-1H-pyrazole-3-carboxylate | rsc.org |

The pyrazole ring system and its substituents can undergo both oxidation and reduction reactions, although these are less commonly reported for ethyl 5-methyl-1H-pyrazole-3-carboxylate itself compared to its analogues. The methyl group at the C5 position can be a site for oxidation. For instance, the oxidation of methylpyrazoles to their corresponding pyrazole carboxylic acids has been achieved using strong oxidizing agents like potassium permanganate. researchgate.net In a unique intramolecular redox reaction of a related 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the methyl group was oxidatively converted to a CH₂OAc moiety. mdpi.com

Regarding reduction, the ester group is typically more susceptible to reduction than the aromatic pyrazole ring. However, under certain conditions, the pyrazole ring can be reduced. For example, the reduction of diethyl pyrazole-3,4-dicarboxylate with a reducing agent can lead to the formation of 3,4-bishydroxymethylpyrazole. rsc.orgrsc.org In another instance, the azido (B1232118) group on a pyrazole ring has been reduced to an amino group. mdpi.com Catalytic hydrogenation is a general method for the reduction of pyrazole derivatives, often requiring a catalyst such as palladium on carbon. google.com

Reactions Involving the Ester Group

The ethyl carboxylate group at the C3 position is a key functional handle for a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid.

The hydrolysis of the ethyl ester group of ethyl 5-methyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid, is a fundamental and widely utilized reaction. This transformation is typically carried out under basic conditions, for example, by heating the ester in the presence of a base such as sodium hydroxide (B78521) in an alcoholic solvent like ethanol. researchgate.net The resulting carboxylate salt is then neutralized with an acid to afford the free carboxylic acid. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides, which can be achieved through coupling reactions with various amines. acs.org The hydrolysis is often a high-yielding and straightforward process, making the carboxylic acid readily accessible for further synthetic manipulations. clockss.org

Table 2: Conditions for Hydrolysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

| Reagent(s) | Solvent | Product | Reference(s) |

| Sodium hydroxide (NaOH) | Ethanol (EtOH) | 5-Methyl-1H-pyrazole-3-carboxylic acid | researchgate.net |

Synthesis of Novel Heterocyclic Systems Incorporating the Pyrazole Moiety

Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives are valuable precursors for the construction of fused and linked heterocyclic systems. The reactivity of both the pyrazole ring and its substituents can be harnessed to build more complex molecular architectures.

One notable example is the synthesis of pyrazolo[3,4-d]pyridazin-7-ones. This is achieved by reacting ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with hydrazine. The reaction proceeds through the formation of a hydrazone, which then undergoes cyclization to form the fused pyridazinone ring. rsc.org

Furthermore, the Vilsmeier-Haack formylation product, ethyl 1-aryl-4-formyl-5-methyl-1H-pyrazole-3-carboxylate, can be converted into 1′,4-diformyl-bipyrazole derivatives, demonstrating the utility of the pyrazole as a scaffold for constructing multi-ring systems. rsc.org

In another synthetic strategy, N-alkylation of the pyrazole with epoxides, such as by introducing an oxiran-2-ylmethyl group, provides an intermediate that can be cyclized to form pyrazolo[1,5-a] rsc.orgrsc.orgdiazepin-4-ones upon reaction with amines. acs.org Similarly, N-glycerylated pyrazoles, derived from the starting ester, can be hydrolyzed and then cyclized to yield 6-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c] rsc.orgrsc.orgoxazin-4-ones. acs.org

Table 3: Examples of Novel Heterocyclic Systems Synthesized from Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives

| Starting Material Derivative | Reagent(s) for Cyclization | Resulting Heterocyclic System | Reference(s) |

| Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate | Hydrazine | Pyrazolo[3,4-d]pyridazin-7-one | rsc.org |

| Ethyl 1-aryl-4-formyl-5-methyl-1H-pyrazole-3-carboxylate | Vilsmeier-Haack reagent, then further reaction | 1′,4-Diformyl-bipyrazole | rsc.org |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Amines | Pyrazolo[1,5-a] rsc.orgrsc.orgdiazepin-4-one | acs.org |

| N-Glycerylated pyrazole carboxylate | p-Toluenesulfonic acid | 6-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c] rsc.orgrsc.orgoxazin-4-one | acs.org |

Pharmacological and Biological Activities of Ethyl 5 Methyl 1h Pyrazole 3 Carboxylate and Its Analogues

Anti-inflammatory Research

Pyrazole (B372694) derivatives are well-recognized for their anti-inflammatory effects, with some compounds, such as celecoxib (B62257) and lonazolac, being established cyclooxygenase-II (COX-II) inhibitors rjpbr.com. Research into Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its analogues has explored their potential to mitigate inflammatory responses through various in vitro and in vivo models.

In Vitro Models for Inflammation Assessment (e.g., Lipopolysaccharide-induced Tumor Necrosis Factor-α)

The anti-inflammatory potential of pyrazole derivatives has been investigated using established in vitro models that mimic cellular inflammatory responses. One common method involves stimulating immune cells, such as human THP-1Blue monocytic cells, with lipopolysaccharide (LPS) to induce an inflammatory cascade. In a study screening a library of pyrazolo[1,5-a]quinazoline compounds, several derivatives were identified that inhibited LPS-induced nuclear factor κB (NF-κB) transcriptional activity mdpi.com. This inhibition is significant as NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-α (TNF-α).

Another study on novel 1,5-diaryl pyrazole derivatives utilized an in vitro COX inhibitor screening assay to evaluate their ability to inhibit human cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes mdpi.com. The results identified compounds with selective inhibitory action against COX-2, an enzyme isoform induced during inflammation that mediates the synthesis of prostaglandins mdpi.comresearchgate.net. The selectivity is measured by the ratio of IC50 values (COX-1/COX-2) mdpi.com.

In Vivo Models for Anti-inflammatory Efficacy (e.g., Carrageenan-induced Paw Edema, Xylene-induced Ear Edema)

In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy of compounds. The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammation assay to screen new anti-inflammatory drugs nih.govcreative-biolabs.comspringernature.com. The injection of carrageenan, a strong chemical irritant, stimulates the release of pro-inflammatory mediators, leading to measurable signs of inflammation such as edema creative-biolabs.comspringernature.com.

Several studies have demonstrated the effectiveness of ethyl pyrazole carboxylate analogues in this model. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for anti-inflammatory activity using this method researchgate.net. Similarly, novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were screened, with some compounds exhibiting significant anti-inflammatory activity compared to the standard drug, diclofenac sodium researchgate.netresearchgate.net. One study found that a pyrazole derivative, K-3, inhibited carrageenan-induced paw edema by 52.0% four hours after administration nih.gov.

The xylene-induced ear edema model in mice is another common assay for acute inflammation researchgate.netscielo.br. This model is frequently used to assess the anti-inflammatory effect of drugs applied topically or administered systemically researchgate.netgrafiati.com. Studies have shown that pretreatment with anti-inflammatory agents can significantly suppress the ear swelling caused by xylene application researchgate.netmdpi.com. While specific data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate in this model is not detailed in the provided sources, it remains a standard method for evaluating compounds within this class grafiati.com.

| Compound Series | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Carrageenan-induced rat paw edema | Derivatives 2f (Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) and 2e (ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) showed significant activity. researchgate.net | researchgate.net |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced rat paw edema | Compounds 3a, 3c, and 3d demonstrated significant anti-inflammatory activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Pyrazole derivative K-3 | Carrageenan-induced paw edema | Inhibited the inflammatory response by 52.0% after 4 hours. nih.gov | nih.gov |

| Pyrazole derivative K-3 | Formaldehyde-induced paw edema | Inhibited edema by 79.1% (200 mg/kg) after 3 hours. nih.gov | nih.gov |

Mechanistic Investigations of Anti-inflammatory Action

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins researchgate.net. Research suggests that pyrazole derivatives often share this mechanism. The anti-inflammatory pyrazole drugs Celecoxib and Deracoxib are known COX inhibitors researchgate.net. Studies on novel pyrazole analogues often focus on their ability to selectively inhibit the COX-2 isoform over COX-1. This selectivity is desirable because COX-1 plays a protective role in the gastrointestinal tract, and its inhibition is associated with side effects researchgate.net.

Molecular modeling studies have been used to investigate how these compounds bind to the active sites of COX enzymes thieme-connect.com. Furthermore, mechanistic studies have explored other pathways. For example, some pyrazolo[1,5-a]quinazoline derivatives have been shown to be potential ligands for mitogen-activated protein kinases (MAPKs) such as JNK1, JNK2, and JNK3, which are involved in inflammatory signaling pathways mdpi.com.

Antimicrobial Research

The pyrazole scaffold is a component of several antimicrobial agents and continues to be a focus of research for developing new compounds to combat drug-resistant pathogens nih.govmdpi.comacs.org. Molecules containing the pyrazole nucleus are considered promising candidates for new antimicrobial drugs against multidrug-resistant (MDR) bacteria mdpi.com.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogues of Ethyl 5-methyl-1H-pyrazole-3-carboxylate have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. These studies typically test the compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa srce.hrmanipal.edu.

In one study, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and tested for antimicrobial activity. The compound Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity nearly as potent as the antibiotic ampicillin against E. coli and P. aeruginosa srce.hrresearchgate.net. Another study of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives found several compounds with excellent antibacterial activity against all tested strains when compared to the standard drug Ceftriaxone manipal.edu. The results of these studies are often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth nih.gov.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | E. coli | 0.038 µmol/mL | srce.hrresearchgate.net |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | P. aeruginosa | 0.067 µmol/mL | srce.hrresearchgate.net |

| Ampicillin (Reference) | E. coli | 0.033 µmol/mL | srce.hr |

| Ampicillin (Reference) | P. aeruginosa | 0.067 µmol/mL | srce.hr |

| Tethered thiazolo-pyrazole derivatives | MRSA (S. aureus) | As low as 4 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Broad-spectrum | <1 µg/mL (MBC) | nih.gov |

Antifungal Activity Against Fungal Organisms (e.g., Candida species)

In addition to antibacterial properties, pyrazole derivatives have been investigated for their potential as antifungal agents. Fungal infections, particularly those caused by Candida species, pose a significant health threat, and the rise of drug-resistant strains necessitates the development of new antifungal drugs nih.gov.

A study on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates assessed their activity against Candida albicans, C. parapsilosis, and C. tropicalis srce.hrresearchgate.net. The results showed that Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was more active against C. parapsilosis than the reference drug fluconazole srce.hrresearchgate.net. Another research effort synthesized a series of pyrazole carboxamides and isoxazole pyrazole carboxylates, testing them against various phytopathogenic fungi. One isoxazole pyrazole carboxylate derivative exhibited significant antifungal activity against Rhizoctonia solani researchgate.net. Molecular docking studies have suggested that some pyrazole derivatives may exert their antifungal effect by targeting the CYP51 enzyme, which is crucial for ergosterol synthesis in fungi nih.gov.

| Compound | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | C. parapsilosis | 0.015 µmol/mL (MIC) | srce.hrresearchgate.net |

| Fluconazole (Reference) | C. parapsilosis | 0.020 µmol/mL (MIC) | srce.hr |

| Isoxazole pyrazole carboxylate 7ai | R. solani | 0.37 µg/mL (EC50) | researchgate.net |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Showed lower MIC values than fluconazole. nih.gov | nih.gov |

Anticancer and Antitumor Research

The pyrazole scaffold is a foundational structure in the development of novel anticancer agents, with its derivatives exhibiting a wide range of antitumor activities. mdpi.com The versatility of the pyrazole ring allows for various substitutions, which can significantly enhance anticancer efficacy and selectivity toward tumor cells. mdpi.com Research has shown that pyrazole-containing compounds can interfere with key cellular processes involved in cancer progression, such as cell proliferation, angiogenesis, and the induction of apoptosis. unife.itwaocp.org

Analogues of Ethyl 5-methyl-1H-pyrazole-3-carboxylate have demonstrated significant antiproliferative effects across a diverse range of human cancer cell lines. The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

For example, a series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids showed potent cytotoxicity against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC-3 (prostate) cancer cell lines, with IC₅₀ values ranging from 2.82 to 6.28 μM. mdpi.com In another study, certain pyrazole derivatives were effective against the triple-negative breast cancer cell line MDA-MB-468. waocp.org Specifically, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) exhibited IC₅₀ values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. waocp.org Additionally, novel vicinal diaryl pyrazole ethyl carboxylate analogues have been evaluated for their activity against the PANC-1 pancreatic cancer cell line. asianpubs.org Symmetrical bis-pyrazolylthiazole derivatives have also shown potent cytotoxicity against the HepG2 liver cancer cell line, with some compounds exhibiting greater potency than the reference drug Lapatinib. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Reported IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| 3,5-Disubstituted 1,4-benzoxazine-pyrazole hybrids (Compounds 22 & 23) | MCF-7, A549, HeLa, PC-3 | 2.82 - 6.28 | mdpi.com |

| Pyrazole derivative (Compound 3f) | MDA-MB-468 (Triple-negative breast cancer) | 14.97 (24h), 6.45 (48h) | waocp.org |

| Bis-pyrazolylthiazole derivative (Compound 18c) | HepG2 (Liver cancer) | 0.97 | nih.gov |

| Bis-pyrazolylthiazole derivative (Compound 21a) | HepG2 (Liver cancer) | 3.26 | nih.gov |

| Bis-pyrazolylthiazole derivative (Compound 18b) | HepG2 (Liver cancer) | 3.57 | nih.gov |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative (Compound 4) | A549 (Lung cancer) | 26 | nih.gov |

A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Some pyrazole analogues have been identified as potent inhibitors of key signaling molecules involved in this process. Certain 5-alkylated selanyl-1H-pyrazole derivatives have been found to be potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which could explain their superior anticancer properties. mdpi.com The inhibition of VEGFR-2 is a primary mechanism for disrupting angiogenesis, suggesting that these pyrazole compounds possess antiangiogenic potential.

One of the mechanisms by which pyrazole derivatives can induce cancer cell death is through the generation of reactive oxygen species (ROS), leading to oxidative stress. An investigation into a series of pyrazole derivatives revealed that their apoptotic effects on the triple-negative breast cancer cell line MDA-MB-468 were associated with an elevated level of ROS and increased caspase-3 activity. waocp.org It was concluded that these compounds can trigger apoptosis through ROS production. waocp.org Other studies on pyrazolo[4,3-e]tetrazolo[1,5-b] unife.itnih.govvulcanchem.comtriazine sulfonamides also highlighted their high pro-oxidative properties. mdpi.com The accumulation of ROS-related damage can suppress tumor cell proliferation by inducing cell cycle arrest and apoptosis. mdpi.com

Antioxidant Activity Investigations

In contrast to their pro-oxidant effects in cancer cells, many pyrazole derivatives have also been investigated for their antioxidant capabilities, particularly their ability to scavenge free radicals. Oxidative stress from free radicals can damage cell membranes and nucleic acids, contributing to various diseases. nih.gov Small molecules with antioxidant efficacy are therefore of significant research interest. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. mdpi.com

Several studies have utilized this assay to quantify the antioxidant potential of pyrazole analogues. In one study, a series of novel thienyl-pyrazoles were synthesized and evaluated for their radical scavenging activity. nih.gov Certain compounds, such as 5g and 5h, demonstrated excellent DPPH scavenging activity, with IC₅₀ values of 0.245 μM and 0.284 μM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 0.483 μM). nih.gov

| Compound | DPPH Radical Scavenging IC₅₀ (μM) | Reference |

|---|---|---|

| 5a | 0.807 ± 0.01 | nih.gov |

| 5b | 0.488 ± 0.02 | nih.gov |

| 5c | 0.529 ± 0.02 | nih.gov |

| 5d | 0.673 ± 0.01 | nih.gov |

| 5g | 0.245 ± 0.01 | nih.gov |

| 5h | 0.284 ± 0.02 | nih.gov |

| Ascorbic Acid (Standard) | 0.483 ± 0.01 | nih.gov |

Other Reported Biological Activities

Antidepressant Effects

While direct studies on the antidepressant effects of Ethyl 5-methyl-1H-pyrazole-3-carboxylate are not extensively documented in publicly available research, significant investigation has been conducted on its analogues, particularly pyrazoline derivatives. These studies reveal that the pyrazole scaffold is a promising pharmacophore for the development of novel antidepressant agents. The primary mechanism of action explored for these compounds is the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine. A decrease in the levels of these neurotransmitters is a known factor in the pathophysiology of depression.

In vivo studies using animal models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are standard behavioral paradigms used to screen for antidepressant activity. In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

A study focused on a series of newly synthesized pyrazoline derivatives demonstrated that several analogues exhibited significant antidepressant efficacy. sigmaaldrich.comnih.gov The compounds were designed to interact with the binding sites of the human MAO-A enzyme. sigmaaldrich.comnih.gov Notably, compounds were identified that showed substantial antidepressant effects when compared to standard drugs. sigmaaldrich.comnih.gov The efficacy of these compounds was linked to their potent inhibitory activity against the MAO-A target protein. sigmaaldrich.comnih.gov

The research into pyrazoline carboxamides, another class of analogues, has also yielded promising results. A series of thiophene-bearing pyrazoline carboxamides were synthesized and evaluated for their antidepressant potential using both FST and TST. One particular compound, 5-(3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, significantly reduced immobility time in both models. The study also highlighted that the presence of electron-releasing groups (like dimethyl amino and methoxy) and electron-withdrawing groups (such as chlorine) on the phenyl ring of the pyrazoline scaffold influenced the antidepressant activity.

These findings underscore the potential of the pyrazole core structure, from which Ethyl 5-methyl-1H-pyrazole-3-carboxylate is derived, as a template for designing new antidepressant drugs. The research consistently points towards MAO-A inhibition as a key mechanism for the observed effects.

Table 1: Antidepressant Activity of Selected Pyrazoline Analogues

| Compound Name | In Vivo Model | Key Findings | Potential Mechanism |

| 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Forced Swim Test & Tail Suspension Test | Showed substantial antidepressant efficacy. sigmaaldrich.comnih.gov | Potent inhibitory activity against MAO-A. sigmaaldrich.comnih.gov |

| 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Tail Suspension Test | Demonstrated significant antidepressant activity. sigmaaldrich.comnih.gov | Potent inhibitory activity against MAO-A. sigmaaldrich.comnih.gov |

| 4-(1-ethyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Forced Swim Test | Exhibited notable antidepressant effects. sigmaaldrich.comnih.gov | Potent inhibitory activity against MAO-A. sigmaaldrich.comnih.gov |

| 5-(3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Forced Swim Test & Tail Suspension Test | Reduced immobility time significantly. | Not explicitly stated, but antidepressant effect observed. |

Applications as Biochemical Reagents in Life Science Research

Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its isomers serve as versatile biochemical reagents and building blocks in various areas of life science research, primarily in synthetic chemistry and drug discovery.

One of the key applications of this compound and its close analogues is as an intermediate in the synthesis of more complex, biologically active molecules. bloomtechz.com For instance, the related compound, 3-methylpyrazole-5-carboxylic acid ethyl ester, plays a crucial role as an intermediate in the synthesis of Lorlatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. bloomtechz.com This highlights the utility of the pyrazole carboxylate scaffold in constructing targeted therapeutic agents.

Furthermore, these pyrazole derivatives are employed in the synthesis of novel ligands for coordination chemistry. Ethyl 3-methylpyrazole-5-carboxylate can be used to prepare ligands such as dihydrobis(3-carboxyethyl-5-methylpyrazolyl)borate and bis(3-carboxy-5-methyl-1H-1-pyrazolyl)methane. These ligands are capable of forming stable complexes with metal ions like Zinc(II) and Cadmium(II), which can have applications in bioinorganic chemistry and the development of metallodrugs.

In the realm of analytical chemistry, which is fundamental to life science research, Ethyl 5-methyl-1H-pyrazole-3-carboxylate is utilized in high-performance liquid chromatography (HPLC) methods. sielc.com It can be analyzed by reverse-phase HPLC, and this method is scalable for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

The reactivity of the ester and the pyrazole ring allows for a variety of chemical modifications, making it a valuable starting material for generating libraries of compounds for biological screening. bloomtechz.com By reacting with alcohols or amines, for example, a diverse range of derivatives with different functional groups can be produced. bloomtechz.com These derivatives can then be tested for various pharmacological activities.

Table 2: Applications of Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its Isomers in Life Science Research

| Application Area | Specific Use | Example |

| Pharmaceutical Synthesis | Intermediate in drug synthesis. bloomtechz.com | Synthesis of Lorlatinib (an ALK inhibitor). bloomtechz.com |

| Coordination Chemistry | Synthesis of ligands for metal complexes. | Preparation of dihydrobis(3-carboxyethyl-5-methylpyrazolyl)borate and bis(3-carboxy-5-methyl-1H-1-pyrazolyl)methane for complexing with Zn(II) and Cd(II). |

| Analytical Chemistry | Analyte in HPLC methods. sielc.com | Used in reverse-phase HPLC for analysis and preparative separation. sielc.com |

| Medicinal Chemistry | Building block for compound libraries. bloomtechz.com | Serves as a scaffold for creating diverse derivatives for biological screening. bloomtechz.com |

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Pyrazole (B372694) Carboxylates for Enhanced Bioactivity

The versatility of the pyrazole ring allows for extensive structural modifications to enhance biological activity. nih.govchim.it Future research will focus on the rational design and synthesis of novel pyrazole carboxylate derivatives with improved potency and selectivity. nih.gov This involves the introduction of various substituents at different positions of the pyrazole ring to modulate the electronic and steric properties of the molecule. nih.gov For instance, the synthesis of a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has already shown that substitutions on the pyrazole scaffold can lead to significant anti-inflammatory activity. nih.gov

Key strategies for designing next-generation compounds include:

Structure-Activity Relationship (SAR) guided modifications: Systematically altering functional groups on the pyrazole and phenyl rings to identify key structural features responsible for bioactivity. researchgate.net

Hybrid molecule synthesis: Combining the pyrazole carboxylate moiety with other pharmacologically active scaffolds to create hybrid molecules with dual or synergistic effects.

Introduction of fluorine-containing substituents: Leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of these new entities will likely employ modern, efficient, and sustainable methods, such as multicomponent reactions and flow chemistry, to accelerate the discovery process. mdpi.comacs.org

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While many pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the precise molecular mechanisms often remain to be fully elucidated. nih.govresearchgate.net Future research must delve deeper into the molecular interactions between ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives and their biological targets.

This will involve a combination of experimental and computational approaches:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that these compounds interact with.

Enzyme Inhibition Assays: Quantitatively measuring the inhibitory potency of the compounds against identified target enzymes, such as cyclooxygenases (COX) or various protein kinases. nih.govmdpi.com

Molecular Docking and Simulation: Using computational models to predict and visualize the binding modes of pyrazole carboxylates within the active sites of their target proteins, providing insights into the key intermolecular interactions. nih.gov

X-ray Crystallography: Determining the three-dimensional structure of the compound-target complex to provide definitive evidence of the binding mode and guide further optimization.

These studies will be crucial for understanding how these compounds exert their therapeutic effects and for designing more potent and selective next-generation drugs.

Exploration of Novel Therapeutic Targets and Signaling Pathways

The broad spectrum of biological activities associated with pyrazole derivatives suggests that they may interact with a variety of therapeutic targets and signaling pathways. mdpi.comnih.gov A key area for future research is the exploration of novel applications for ethyl 5-methyl-1H-pyrazole-3-carboxylate and its analogs beyond their currently known activities.

Potential new therapeutic areas include:

Neurodegenerative Diseases: Investigating the potential of these compounds to modulate pathways involved in neuroinflammation and neuronal cell death.

Metabolic Disorders: Exploring their effects on enzymes and receptors that regulate glucose and lipid metabolism.

Infectious Diseases: Screening for activity against emerging and drug-resistant pathogens.

Researchers are actively exploring the potential of pyrazole derivatives to inhibit novel targets like LIM kinases (LIMK), which are involved in cell proliferation and motility in cancer. acs.org The discovery of new targets will open up new avenues for the therapeutic application of this versatile chemical scaffold.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that relates the chemical structure of a compound to its biological activity. nih.govnih.govyoutube.com Developing robust QSAR models for pyrazole carboxylates will be instrumental in accelerating the drug discovery process. researchgate.net

The development of QSAR models involves:

Data Collection: Compiling a large and diverse dataset of pyrazole carboxylate derivatives with their corresponding biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors that capture the physicochemical properties of the compounds.

Model Building and Validation: Using statistical methods to build predictive models and rigorously validating them to ensure their accuracy and reliability. nih.gov

Once developed, these QSAR models can be used to:

Predict the biological activity of virtual compounds before they are synthesized, saving time and resources.

Identify the key structural features that are most important for activity, providing valuable insights for the design of new, more potent compounds.

Screen large chemical libraries to identify potential hits for a particular biological target.

Expansion into Emerging Material Science and Biotechnology Applications

The unique chemical properties of pyrazole derivatives, including their ability to coordinate with metal ions, make them attractive candidates for applications beyond medicine. nih.gov Future research will likely explore the use of ethyl 5-methyl-1H-pyrazole-3-carboxylate and related compounds in material science and biotechnology.

Potential applications include:

Metal-Organic Frameworks (MOFs): Using pyrazole carboxylates as organic linkers to construct MOFs with tailored properties for applications such as gas storage, separation, and catalysis. acs.org

Sensors: Developing pyrazole-based sensors for the detection of specific ions or molecules. For example, pyrazole-based MOFs have been investigated as sensors for formaldehyde. acs.org

Luminescent Materials: Investigating the photophysical properties of pyrazole derivatives and their metal complexes for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Bioconjugation: Modifying biomolecules, such as proteins and carbohydrates, with pyrazole derivatives to impart new functionalities. For instance, chitosan (B1678972) has been cross-linked with pyrazole derivatives to enhance its anticancer activity. mdpi.com

Sustainable and Scalable Production Methodologies for Industrial Applications

For any promising compound to be translated from the laboratory to industrial applications, the development of sustainable and scalable production methods is essential. Future research will focus on developing green and efficient synthetic routes for ethyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives.

This includes: